Cas no 476324-44-4 (3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea)

3-(2-メチル-1,3-ベンゾチアゾール-5-イル)-1-(4-ニトロフェニル)尿素は、ベンゾチアゾール骨格とニトロフェニル基を有する尿素誘導体です。この化合物は、分子内に電子吸引性のニトロ基と芳香族ヘテロ環を併せ持つため、特異的な電子特性を示します。特に、有機合成中間体としての応用や、薬理活性化合物の開発における構造単位としての利用が期待されます。その分子設計により、高い反応性と選択性を兼ね備えており、精密有機合成や医薬品研究分野での使用に適しています。また、結晶性が良好なため、X線結晶構造解析による立体構造の決定が可能です。

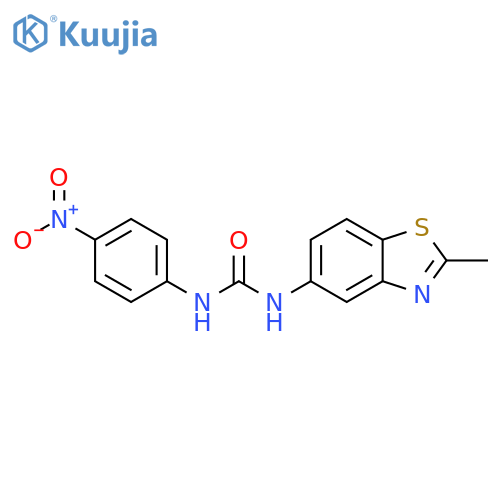

476324-44-4 structure

商品名:3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea 化学的及び物理的性質

名前と識別子

-

- 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea

- 1-(2-methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea

- Urea, N-(2-methyl-5-benzothiazolyl)-N'-(4-nitrophenyl)-

- F0466-0387

- AKOS024578207

- 1-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-nitrophenyl)urea

- 476324-44-4

- Oprea1_050006

-

- インチ: 1S/C15H12N4O3S/c1-9-16-13-8-11(4-7-14(13)23-9)18-15(20)17-10-2-5-12(6-3-10)19(21)22/h2-8H,1H3,(H2,17,18,20)

- InChIKey: OPJOTWOZNGUKRI-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C2SC(C)=NC2=C1)C(NC1=CC=C([N+]([O-])=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 328.06301143g/mol

- どういたいしつりょう: 328.06301143g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 451

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 128Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.528±0.06 g/cm3(Predicted)

- ふってん: 443.0±25.0 °C(Predicted)

- 酸性度係数(pKa): 12.52±0.43(Predicted)

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0466-0387-1mg |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-10μmol |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-10mg |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-15mg |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-5mg |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-2mg |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-5μmol |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-3mg |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-4mg |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0466-0387-2μmol |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea |

476324-44-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

476324-44-4 (3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬